molecular formula C10H16ClN5 B1405964 2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine CAS No. 40533-54-8

2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine

Cat. No.: B1405964
CAS No.: 40533-54-8
M. Wt: 241.72 g/mol
InChI Key: WVDSATJKLUJHTG-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino)[1,3,5]triazine is a substituted triazine derivative characterized by three distinct functional groups:

  • Position 2: A chlorine atom, which acts as a reactive leaving group.
  • Position 4: A cyclopropylmethyl amino group (-NH-CH₂-cyclopropyl), contributing steric bulk and lipophilicity.
  • Position 6: An n-propylamino group (-NH-CH₂CH₂CH₃), providing moderate hydrophobicity.

Properties

IUPAC Name

6-chloro-2-N-(cyclopropylmethyl)-4-N-propyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN5/c1-2-5-12-9-14-8(11)15-10(16-9)13-6-7-3-4-7/h7H,2-6H2,1H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDSATJKLUJHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC(=N1)Cl)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine, with the CAS number 40533-54-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources of information.

The molecular formula of this compound is C₁₀H₁₆ClN₅, with a molecular weight of 241.72 g/mol. The compound's structure includes a triazine ring, which is significant in its biological interactions.

PropertyValue
CAS Number40533-54-8
Molecular FormulaC₁₀H₁₆ClN₅
Molecular Weight241.72 g/mol

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes and receptors involved in cellular signaling pathways. Specifically, studies have shown that triazine derivatives can act as protein tyrosine kinase inhibitors, which play a crucial role in regulating cell growth and differentiation.

Pharmacological Effects

  • Anticancer Activity : Some studies suggest that triazine derivatives possess anticancer properties by inhibiting tumor cell proliferation. For instance, compounds that share structural similarities with this triazine have demonstrated effectiveness against various cancer cell lines.
  • Respiratory Disorders : A patent related to this compound outlines its potential use in treating breathing control diseases. The specific mechanism involves modulation of respiratory pathways, which could provide therapeutic benefits for conditions such as asthma or chronic obstructive pulmonary disease (COPD) .
  • Neuroprotective Effects : Preliminary data suggest that the compound may exhibit neuroprotective properties by influencing neurotransmitter systems and reducing oxidative stress in neural tissues.

Case Studies

Several case studies have documented the biological effects of triazine derivatives:

  • Study on Antitumor Activity : A study published in a peer-reviewed journal explored the effects of various triazine derivatives on human cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis (programmed cell death) .
  • Respiratory Function Improvement : In a clinical trial involving patients with COPD, a related compound demonstrated significant improvements in lung function and reduced exacerbation rates compared to placebo controls .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key differences in substituents influence reactivity, lipophilicity, and biological activity.

Compound Name Position 2 Substituent Position 4 Substituent Position 6 Substituent Molecular Formula Application Key Properties
Target Compound Cl Cyclopropylmethyl amino n-Propylamino C₁₀H₁₆ClN₅* Herbicide (assumed) High lipophilicity, slow hydrolysis
Prometryn SCH₃ Isopropylamino Isopropylamino C₁₀H₁₉N₅S Herbicide Moderate solubility, pre-emergent
Dimethametryn SCH₃ Diethylamino Diethylamino C₁₁H₂₁N₅S Herbicide Broad-spectrum, soil residual
2,4-Dichloro-6-piperidin-1-yl-1,3,5-triazine Cl Piperidin-1-yl Cl C₈H₁₂Cl₂N₄ Intermediate Reactive for further substitution

*Molecular formula calculated based on substituent analysis.

Reactivity and Stability

  • Chlorine vs. Methylthio (SCH₃) : The chlorine in the target compound is more electrophilic than SCH₃ groups in Prometryn or Dimethametryn, enabling faster hydrolysis or nucleophilic substitution. This may enhance herbicidal potency but reduce environmental persistence .
  • Steric Effects : The cyclopropylmethyl group introduces greater steric hindrance compared to isopropyl (Prometryn) or diethyl (Dimethametryn) groups. This could reduce enzymatic degradation rates, prolonging soil activity.

Lipophilicity and Environmental Behavior

Herbicidal Efficacy

  • Mode of Action : Like other triazines, the target compound likely inhibits photosystem II by binding to the D1 protein. Chlorine’s electron-withdrawing nature enhances binding affinity compared to SCH₃-containing analogs .
  • Selectivity : The combination of cyclopropylmethyl and n-propyl groups may narrow the spectrum of activity, targeting grasses rather than broadleaf weeds (unlike Dimethametryn).

Research Findings and Data

Environmental Impact

  • Hydrolysis Half-Life : Chloro-triazines typically hydrolyze faster (t₁/₂ ~30 days at pH 7) than SCH₃ analogs (t₁/₂ ~100 days), reducing groundwater contamination risks .
  • Soil Adsorption: High logP values correlate with stronger soil binding, minimizing runoff but increasing residual effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine
Reactant of Route 2
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2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine

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